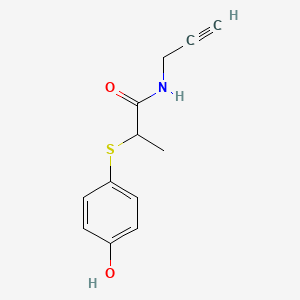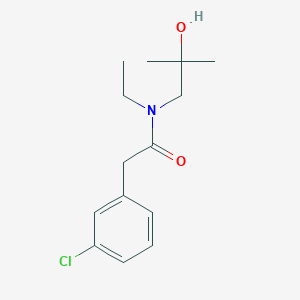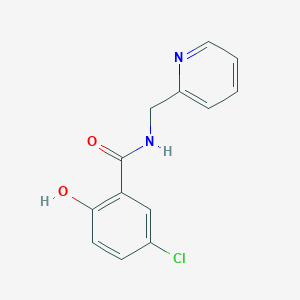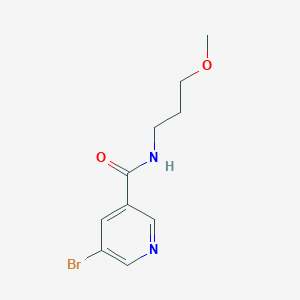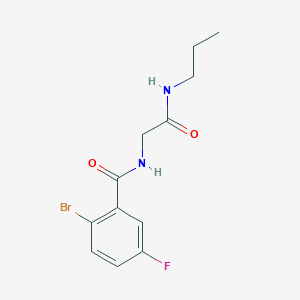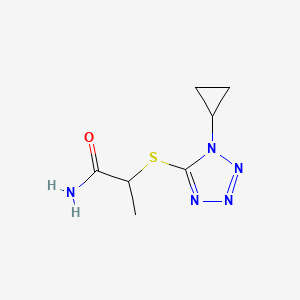
2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)propanamide is a chemical compound with the molecular formula C7H11N5OS It is known for its unique structure, which includes a cyclopropyl group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)propanamide typically involves the reaction of a cyclopropyl-substituted tetrazole with a suitable thiol reagent. One common method involves the deprotonation of a protected 1H-tetrazole using a mixed zinc-magnesium base, followed by a cross-coupling reaction with a thiol . This method is known for its high yield and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities to meet specific requirements. Companies like ChemScene offer bulk manufacturing, sourcing, and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted tetrazole derivatives. These products have diverse applications in different fields of research and industry.
Scientific Research Applications
2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)propanamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can act as an enzyme inhibitor or modulator of biological pathways, making it useful in biochemical studies.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)propanamide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, receptor agonist, or antagonist, modulating various signaling pathways. The tetrazole ring plays a crucial role in its biological activity, allowing it to bind to specific enzymes or receptors and exert its effects.
Comparison with Similar Compounds
Similar Compounds
2-[(1-Cyclopropyl-1H-tetrazol-5-yl)thio]propanoic acid: This compound is structurally similar but contains a carboxylic acid group instead of an amide group.
1-Cyclopropyl-1H-tetrazole-5-thiol: This compound lacks the propanamide moiety and is used as a precursor in the synthesis of various derivatives.
Uniqueness
2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)propanamide is unique due to its combination of a cyclopropyl group and a tetrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H11N5OS |
|---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
2-(1-cyclopropyltetrazol-5-yl)sulfanylpropanamide |
InChI |
InChI=1S/C7H11N5OS/c1-4(6(8)13)14-7-9-10-11-12(7)5-2-3-5/h4-5H,2-3H2,1H3,(H2,8,13) |
InChI Key |
XVGYHDAIGKFXOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)SC1=NN=NN1C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bicyclo[3.2.0]heptanylmethanamine](/img/structure/B14915610.png)
![3-(3,4-dimethoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14915618.png)
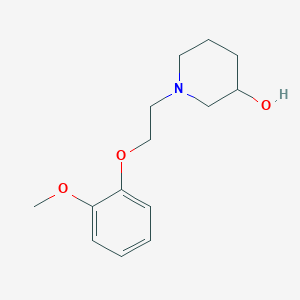
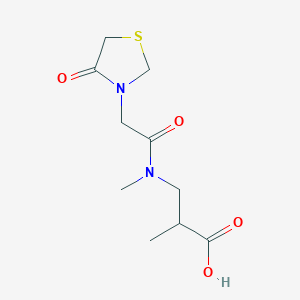
![n-Allyl-2-(benzo[d]oxazol-2-ylthio)acetamide](/img/structure/B14915639.png)
